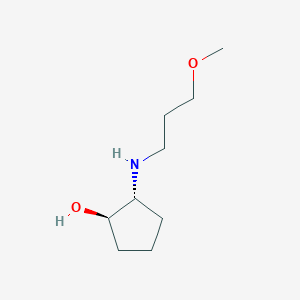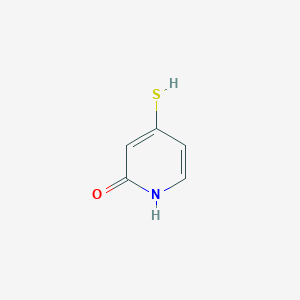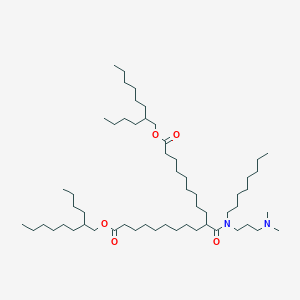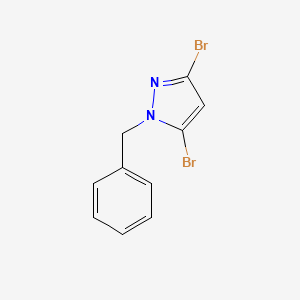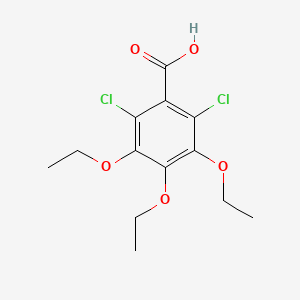
2,6-Dichloro-3,4,5-triethoxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-3,4,5-triethoxybenzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two chlorine atoms and three ethoxy groups attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3,4,5-triethoxybenzoic acid can be achieved through several methods. One common approach involves the chlorination of 3,4,5-triethoxybenzoic acid using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under reflux conditions in an inert solvent like dichloromethane. The resulting product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions:
Oxidation: 2,6-Dichloro-3,4,5-triethoxybenzoic acid can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide are commonly employed.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Quinones or carboxylic acids.
Reduction: Dihydro derivatives.
Substitution: Substituted benzoic acids with different functional groups.
科学研究应用
Chemistry: 2,6-Dichloro-3,4,5-triethoxybenzoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s derivatives are explored for their therapeutic potential. Research is ongoing to investigate its efficacy in treating various diseases and conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. Its unique chemical properties make it valuable in the formulation of various industrial products.
作用机制
The mechanism of action of 2,6-Dichloro-3,4,5-triethoxybenzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may bind to a particular enzyme’s active site, blocking its activity and affecting cellular processes. The exact molecular pathways and targets are subject to ongoing research.
相似化合物的比较
3,4,5-Trimethoxybenzoic acid: Similar in structure but with methoxy groups instead of ethoxy groups.
2,4-Dichloro-3,5-dimethoxybenzoic acid: Contains methoxy groups and different chlorine substitution pattern.
Uniqueness: 2,6-Dichloro-3,4,5-triethoxybenzoic acid is unique due to its specific substitution pattern and the presence of ethoxy groups. This structural arrangement imparts distinct chemical properties and reactivity compared to its analogs. The compound’s unique combination of chlorine and ethoxy groups makes it valuable for specific applications in synthesis and research.
属性
分子式 |
C13H16Cl2O5 |
|---|---|
分子量 |
323.17 g/mol |
IUPAC 名称 |
2,6-dichloro-3,4,5-triethoxybenzoic acid |
InChI |
InChI=1S/C13H16Cl2O5/c1-4-18-10-8(14)7(13(16)17)9(15)11(19-5-2)12(10)20-6-3/h4-6H2,1-3H3,(H,16,17) |
InChI 键 |
ABXFSGDFAVFWLJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C(=C(C(=C1OCC)Cl)C(=O)O)Cl)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


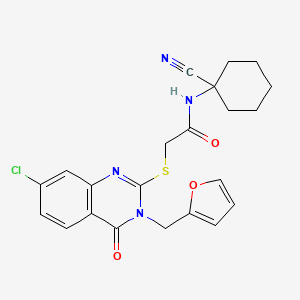
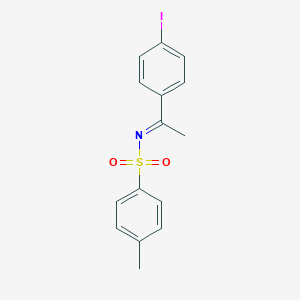
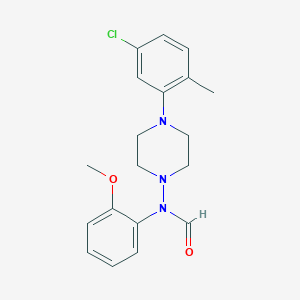

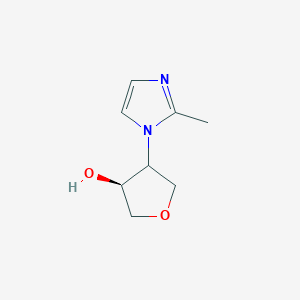
![6-[(2-Ethoxyphenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351034.png)
![4-(benzyloxy)-2-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]phenol](/img/structure/B13351040.png)

